Mirodenafil dihydrochloride
Overview
Description
Mirodenafil dihydrochloride is an orally active, potent, reversible, and selective phosphodiesterase 5 (PDE5) inhibitor12. It has been used in trials studying the treatment and supportive care of Kidney Diseases, Urologic Diseases, Renal Insufficiency, Erectile Dysfunction, and Male Erectile Dysfunction1. It is also a glucocorticoid receptor (GR) modulator2.
Synthesis Analysis
The synthesis of Mirodenafil dihydrochloride is not explicitly mentioned in the search results. However, it is known to be developed by SK Chemicals Life Science3.Molecular Structure Analysis
The molecular formula of Mirodenafil dihydrochloride is C26H37N5O5S45. The average molecular weight is 531.67 g/mol1. The structure of Mirodenafil dihydrochloride is complex, with multiple functional groups including a pyrrolopyrimidinone ring, a sulfonyl group, and a piperazine ring45.
Chemical Reactions Analysis
The specific chemical reactions involving Mirodenafil dihydrochloride are not detailed in the search results. However, as a PDE5 inhibitor, Mirodenafil dihydrochloride likely works by inhibiting the enzyme phosphodiesterase type 5, which plays a role in regulating blood flow in the penis6.Physical And Chemical Properties Analysis
Mirodenafil dihydrochloride is a solid substance8. It is soluble in DMSO89. The molecular weight of Mirodenafil dihydrochloride is 604.59 g/mol89.
Scientific Research Applications
Pharmacokinetics and Drug Interactions : Mirodenafil, a phosphodiesterase 5 inhibitor, is effective in treating erectile dysfunction and is metabolized by cytochrome P450 3A4. Its pharmacokinetics can be significantly altered by drugs like ketoconazole and rifampicin, which are inhibitors and inducers of CYP3A4, respectively (Shin et al., 2009).
Effectiveness in Patients on Antihypertensive Medication : A study showed that mirodenafil is effective and safe in men with erectile dysfunction who are also taking antihypertensive medications. This suggests its utility in patients with coexisting conditions (Paick et al., 2010).
Interaction with Alcohol : Mirodenafil's hemodynamic effects and pharmacokinetics appear to be unaffected by concurrent alcohol consumption, indicating its safety when administered with alcohol (Kim et al., 2009).
Efficacy in Erectile Dysfunction : Mirodenafil has shown significant improvements in erectile function in Korean men with a broad range of erectile dysfunction, demonstrating its efficacy as a treatment option (Paick et al., 2008).
Treatment of Erectile Dysfunction in Diabetic Men : The efficacy of mirodenafil in treating erectile dysfunction in diabetic men was established, indicating its effectiveness in a specific patient subgroup (Park et al., 2010).
Efficacy in Spinal Cord Injury : Mirodenafil was found to be effective in treating erectile dysfunction in a rabbit model with acute spinal cord injury, suggesting potential applications in similar human conditions (Jung et al., 2008).
Pharmacokinetics in Different Populations : A study on Mexican healthy volunteers showed that the pharmacokinetics of mirodenafil were similar to those reported in Koreans, suggesting its consistent behavior across different ethnicities (Carrasco-Portugal et al., 2014).
Comparison of Forms : The pharmacokinetics of mirodenafil base and hydrochloride salt forms were found to be equivalent in rats, providing insights into formulation options (Kim et al., 2012).
Safety And Hazards
Mirodenafil dihydrochloride is not classified as a hazardous substance or mixture10. However, it should be handled with care as it is physiologically highly active10. In case of accidental contact or ingestion, immediate medical attention is advised10.
Future Directions
Mirodenafil dihydrochloride shows promise as a potential polypharmacological drug candidate for Alzheimer’s disease treatment, acting on multiple key signaling pathways involved in amyloid deposition, phosphorylated tau burden, the cGMP/PKG/CREB pathway, GSK-3β kinase activity, GR signaling, and the Wnt/β-catenin signaling7. It is also being evaluated in a Phase 3 study for its efficacy and safety11.
properties
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPHITUXXABKDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39Cl2N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mirodenafil dihydrochloride | |
CAS RN |
862189-96-6 | |
Record name | Mirodenafil dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIRODENAFIL DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL7L8TWT8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.